Bis(4-chlorosulfonylphenyl) ether
Description
Significance in Contemporary Organic Synthesis and Materials Science
The significance of Bis(4-chlorosulfonylphenyl) ether stems directly from its bifunctional nature. The two sulfonyl chloride groups are highly reactive towards nucleophiles such as amines, alcohols, and phenols.
In organic synthesis , it serves as a key building block and sulfonating agent. guidechem.com It can be used to introduce sulfonyl bridges between two different molecules or to create symmetrical compounds containing the oxybis(benzenesulfonyl) moiety. Its reaction with amines, for instance, leads to the formation of stable sulfonamides, a functional group prevalent in many specialty chemicals. wikipedia.org
In materials science , the compound is of paramount importance as a monomer for the synthesis of high-performance polymers, particularly poly(arylene ether sulfone)s (PAES). nih.govresearchgate.net These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance. The ether linkage in the monomer imparts a degree of flexibility to the resulting polymer backbone, which can improve processability without significantly compromising thermal properties. The polycondensation reaction of this compound with aromatic diols is a common method for producing these advanced materials. researchgate.net Furthermore, it can act as a crosslinking agent, reacting with existing polymer chains to enhance their mechanical properties and create robust, durable materials. guidechem.com It is also employed for the chemical modification of surfaces, where it can be grafted onto materials to introduce new functionalities. guidechem.com
Historical Context and Evolution of Research on Sulfonyl Chlorides and Ethers
The chemistry of sulfonyl halides, particularly sulfonyl chlorides, has been a cornerstone of organic sulfur chemistry for over a century. wikipedia.org Historically, the synthesis of sulfonyl chlorides involved harsh conditions, often through the oxidation of thiols or disulfides, or the reaction of sulfonic acids with chlorinating agents like phosphorus pentachloride or thionyl chloride. nih.gov These early methods, while effective, often lacked selectivity and were not compatible with complex molecules. The development of milder and more selective methods for creating sulfonyl chlorides has been a significant area of research. nih.gov
The study of aromatic ethers also has a long history, with diphenyl ether being a well-known example used in heat transfer applications and as a synthetic intermediate. The combination of the sulfonyl chloride functionality with the stable aromatic ether structure led to the development of monomers like this compound. Research into polyarylene ethers and polyarylene sulfones gained significant traction in the mid-20th century, driven by the aerospace and electronics industries' demand for materials that could withstand extreme temperatures and harsh chemical environments. Monomers like this compound became instrumental in this field, allowing for the creation of polymers that combined the high-performance characteristics of the sulfone group with the processability afforded by the ether linkage. researchgate.net
Scope and Objectives of Academic Inquiry for this compound
Current academic research involving this compound is focused on several key areas:
Synthesis of Novel High-Performance Polymers: A primary objective is the design and synthesis of new poly(ether sulfone)s and related copolymers with tailored properties. researchgate.netnih.gov Researchers use this compound in polycondensation reactions with novel or custom-synthesized bisphenols to create polymers with enhanced characteristics, such as higher glass transition temperatures, improved solubility for easier processing, or specific functionalities for advanced applications. nih.govresearchgate.net
Development of Materials for Fuel Cells: A significant area of inquiry is the use of this monomer to create sulfonated poly(ether sulfone)s (SPAES) for use as proton exchange membranes (PEMs) in fuel cells. nih.govrsc.org The sulfonyl groups in the polymer backbone, often introduced after polymerization, provide the necessary acidic sites for proton conduction. Research aims to optimize the polymer structure to achieve high proton conductivity, good mechanical strength, and low fuel crossover. nih.govrsc.org
Crosslinking and Network Formation: Academic studies explore its role as a crosslinking agent to create thermosetting materials or to modify the properties of existing thermoplastics. The objective is to understand the structure-property relationships in the resulting polymer networks, aiming for materials with superior thermal and chemical stability. guidechem.com
Intermediate for Functional Materials: this compound is used as an intermediate to synthesize other functional molecules. For example, its reaction with hydrazine (B178648) produces 4,4'-oxybis(benzenesulfonyl hydrazide), a widely used blowing agent in the polymer industry. chemicalbook.com Research continues to explore its conversion into other valuable chemical intermediates.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorosulfonylphenoxy)benzenesulfonyl chloride | |
|---|---|---|
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InChI |
InChI=1S/C12H8Cl2O5S2/c13-20(15,16)11-5-1-9(2-6-11)19-10-3-7-12(8-4-10)21(14,17)18/h1-8H | |
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InChI Key |
HJKXLQIPODSWMB-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)Cl)S(=O)(=O)Cl | |
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Molecular Formula |
C12H8Cl2O5S2 | |
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DSSTOX Substance ID |
DTXSID5059531 | |
| Record name | Benzenesulfonyl chloride, 4,4'-oxybis- | |
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Molecular Weight |
367.2 g/mol | |
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Physical Description |
White solid; Reacts with water; [MSDSonline] | |
| Record name | 4,4'-Oxybis(benzenesulfonyl chloride) | |
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CAS No. |
121-63-1 | |
| Record name | 4,4′-Oxybis[benzenesulfonyl chloride] | |
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| Record name | 4,4'-Oxybis(benzenesulfonyl chloride) | |
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| Record name | Bis(4-chlorosulfonylphenyl) ether | |
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| Record name | Benzenesulfonyl chloride, 4,4'-oxybis- | |
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| Record name | Benzenesulfonyl chloride, 4,4'-oxybis- | |
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| Record name | 4,4'-oxybis(benzene-1-sulphonyl) dichloride | |
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| Record name | 4,4'-Oxybis(benzenesulfonyl chloride) | |
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| Record name | 4,4'-OXYBIS(BENZENESULFONYL CHLORIDE) | |
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Synthetic Methodologies for Bis 4 Chlorosulfonylphenyl Ether
Established Laboratory Synthesis Routes
The most common and well-documented method for preparing bis(4-chlorosulfonylphenyl) ether on a laboratory scale is the direct chlorosulfonation of diphenyl ether using chlorosulfonic acid.
Chlorosulfonation of Diphenyl Ether with Chlorosulfonic Acid
(C₆H₅)₂O + 2HSO₃Cl → (ClSO₂C₆H₄)₂O + 2H₂O
The conditions for the chlorosulfonation of diphenyl ether are critical for achieving high yields and minimizing the formation of byproducts. Key parameters that are often optimized include reaction temperature and the stoichiometry of the reactants.
A patented process details a method where diphenyl ether is reacted with chlorosulfonic acid in the presence of thionyl chloride. gelest.com The reaction is conducted in a two-stage temperature profile. Initially, the sulfonation is carried out at a temperature between -10°C and +20°C, with a preferred range of 0°C to 10°C. gelest.com Following the initial sulfonation, the reaction temperature is raised to the reflux temperature of the mixture, which is approximately 70°C, to facilitate the chlorination of the newly formed disulfonic acid. gelest.com
Stoichiometrically, the process utilizes approximately 1.8 to 2.1 moles of chlorosulfonic acid per mole of diphenyl ether. gelest.com The use of thionyl chloride as a co-reagent is a notable aspect of this optimized process, with 7 to 20 moles of thionyl chloride being used per mole of the starting diphenyl ether. gelest.com In some variations, a catalytic amount (0.001 to 0.5 mole) of an N,N-dialkyl-carboxamide can be added to facilitate the chlorination step. gelest.com
Another synthetic approach involves a multi-stage process where diphenyl ether is first sulfonated using concentrated sulfuric acid. uct.ac.za This is followed by a reaction with a chlorinating agent like phosphorus oxychloride to convert the sulfonic acid groups to sulfonyl chloride groups. uct.ac.za
Interactive Data Table: Reaction Conditions for Chlorosulfonation of Diphenyl Ether
| Parameter | Condition | Source |
| Reactants | Diphenyl ether, Chlorosulfonic acid, Thionyl chloride | gelest.com |
| Stoichiometry | 1.8-2.1 mol HSO₃Cl per mol diphenyl ether | gelest.com |
| 7-20 mol SOCl₂ per mol diphenyl ether | gelest.com | |
| Sulfonation Temp. | -10 to +20 °C (preferred 0-10 °C) | gelest.com |
| Chlorination Temp. | Reflux (~70 °C) | gelest.com |
| Alternative Method | 1. Sulfonation with H₂SO₄; 2. Chlorination with POCl₃ | uct.ac.za |
Purification Techniques (Recrystallization, Solvent Selection)
After the reaction is complete, the crude this compound is typically isolated and purified. Recrystallization is a common and effective method for obtaining a high-purity solid product. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the crystallization of the desired product upon cooling while impurities remain in the solution.
For sulfonyl chlorides, which can be sensitive to hydrolysis, the selection of an appropriate anhydrous solvent is crucial. Common organic solvents that could be considered for the recrystallization of this compound, based on general principles of recrystallization for similar compounds, include:
Halogenated hydrocarbons: Dichloromethane or chloroform (B151607) can be effective solvents.
Aromatic hydrocarbons: Toluene or benzene (B151609) may also be suitable.
Ethers: Diethyl ether, while having a low boiling point, can be used, sometimes in a solvent pair.
Esters: Ethyl acetate (B1210297) is another potential recrystallization solvent.
The process generally involves dissolving the impure solid in a minimal amount of the hot solvent to create a saturated solution. If colored impurities are present, decolorizing carbon can be added. The hot solution is then filtered to remove any insoluble impurities. Upon slow cooling of the filtrate, the pure this compound crystallizes out and can be collected by filtration, washed with a small amount of cold solvent, and then dried.
Alternative Synthetic Approaches and Modifications
In addition to the classical chlorosulfonation route, researchers have investigated alternative methods for the synthesis of sulfonyl chlorides, including this compound, with goals of improving safety, efficiency, and environmental friendliness.
One innovative approach involves the use of "masked" or nonreactive precursor groups to sulfonyl chlorides. wisc.edu These precursors are stable under various reaction conditions and can be quantitatively converted into sulfonyl chlorides in the final step of a synthesis. Examples of such precursor groups include S-(aryl)-N,N'-diethylthiocarbamate, thioalkyl, and thiobenzyl groups. wisc.edu This strategy allows for the construction of complex molecules containing these precursor groups, which are then unmasked to reveal the sulfonyl chloride functionality. wisc.edu
Oxidative chlorination represents another significant alternative pathway for the synthesis of arylsulfonyl chlorides from various sulfur-containing starting materials like thiols and disulfides. youtube.comscispace.commt.com These methods often employ milder and more selective oxidizing agents. For instance, a combination of hydrogen peroxide and zirconium tetrachloride has been shown to be a highly efficient reagent for the direct oxidative conversion of thiols and disulfides to their corresponding sulfonyl chlorides in excellent yields and with very short reaction times under mild conditions. mt.com Other effective reagents for oxidative chlorination include N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid and 2,4-dichloro-5,5-dimethylhydantoin (DCDMH). youtube.comscispace.com A continuous flow, metal-free protocol using nitric acid, hydrochloric acid, and oxygen has also been developed for this transformation.
Interactive Data Table: Oxidative Chlorination Reagents for Sulfonyl Chloride Synthesis
| Reagent System | Substrate | Key Advantages | Source |
| H₂O₂ / ZrCl₄ | Thiols, Disulfides | High yields, short reaction times, mild conditions | mt.com |
| N-Chlorosuccinimide / HCl | Thiols | Good yields | youtube.com |
| DCDMH | Thiols, Disulfides | Mild and efficient, broad substrate scope | scispace.com |
| HNO₃ / HCl / O₂ (Flow) | Thiols, Disulfides | Continuous process, good yields |
Development of Green Chemistry-Oriented Synthesis Pathways
The principles of green chemistry have spurred the development of more environmentally benign synthetic methods for sulfonyl chlorides. These approaches aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency.
A notable example is the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts, which is described as a clean, economic, and environmentally friendly process. This method uses readily available and safer reagents, involves simple operations, and allows for easy purification without the need for chromatography, all while affording high yields.
The use of photocatalysis is another emerging green approach. A study demonstrated the chromoselective synthesis of sulfonyl chlorides from various thio-precursors using potassium poly(heptazine imide) as a heterogeneous photocatalyst. By tuning the wavelength of the incident light, the reaction can be selectively directed towards the formation of the desired sulfonyl chloride.
Furthermore, the development of synthetic routes in aqueous media, such as the surfactant-assisted Williamson ether synthesis, points towards a broader trend of replacing traditional organic solvents with water, a green solvent. While not a direct synthesis of this compound, it highlights the potential for developing greener pathways for related chemical transformations.
Industrial Scale Synthesis Considerations
The industrial production of this compound is centered on the direct chlorosulfonation of diphenyl ether. This process, while direct, involves harsh reagents and requires careful control of reaction conditions to ensure high yield and purity, which are critical for its commercial applications as a chemical intermediate, notably in the production of polymers and foaming agents. chemicalbook.com
Process Efficiency and Economic Viability
The economic feasibility of producing this compound on an industrial scale is intrinsically linked to process efficiency, which encompasses reaction yield, purity of the final product, and the throughput of the manufacturing process. Historically, methods for producing aromatic sulfonyl chlorides have been scrutinized for their efficiency, with some earlier processes reporting yields as low as 65%, a figure considered unsatisfactory for industrial application. google.com
Modern synthetic methodologies have focused on optimizing reaction conditions to maximize yield and minimize the formation of isomers and byproducts. The primary industrial route involves the reaction of diphenyl ether with an excess of a chlorosulfonating agent, typically chlorosulfonic acid. google.com Thionyl chloride is often used in conjunction with chlorosulfonic acid to facilitate the conversion of the intermediate sulfonic acids to the desired sulfonyl chloride. google.com
A patented process highlights a method where diphenyl ether is reacted with 1.8 to 2.1 moles of chlorosulfonic acid in the presence of 7 to 20 moles of thionyl chloride per mole of diphenyl ether. google.com The process involves a two-stage temperature profile: an initial sulfonation at a lower temperature range of -10 to +20°C, followed by chlorination at reflux temperature. google.com This controlled, multi-stage approach is crucial for achieving high conversion rates and selectivity towards the desired 4,4'-disubstituted product.
Another described synthesis involves heating diphenyl ether with concentrated sulfuric acid, followed by treatment with trichlorophosphate to yield the final product. chemicalbook.com The efficiency of industrial-scale synthesis is not solely dependent on the core reaction but also heavily relies on the purification process. Advanced techniques such as falling film evaporation are employed to purify the crude product. google.com This method is particularly advantageous as it minimizes the thermal stress on the product by reducing the residence time at high temperatures, thereby preventing decomposition and polymerization. google.com This not only improves the final purity but also enhances heat transfer efficiency, leading to reduced energy consumption. google.com
Recent advancements in chemical manufacturing, such as the adoption of automated continuous flow chemistry, offer significant improvements in process consistency and space-time yield. researchgate.net While not detailed specifically for this compound in the provided sources, these systems, which utilize continuous stirred-tank reactors (CSTRs) and automated controls, are designed to handle hazardous reagents like chlorosulfonic acid more safely and efficiently, paving the way for more reliable and economically viable production. researchgate.net
Table 1: Comparison of
| Parameter | Method A | Method B |
|---|---|---|
| Reactants | Diphenyl ether, Chlorosulfonic acid, Thionyl chloride google.com | Diphenyl ether, Sulfuric acid, Trichlorophosphate chemicalbook.com |
| Key Reagent Ratio | 1.8-2.1 mol Chlorosulfonic acid per mol Diphenyl ether google.com | Not specified |
| Reaction Stage 1 | Sulfonation at -10 to +20°C google.com | Sulfonation at 60 to 132°C for 2.4 hours chemicalbook.com |
| Reaction Stage 2 | Chlorination at reflux temperature google.com | Reaction with trichlorophosphate at 105°C for 1.8 hours chemicalbook.com |
| Purification Highlight | Not specified in source | Water washing of the reaction product chemicalbook.com |
Table 2: Purification Parameters using Falling Film Evaporation
| Parameter | Operating Range |
|---|---|
| Gas Phase Temperature | 90-150 °C google.com |
| Pressure | 0.1-2 KPa google.com |
| Circulation to Feed Mass Ratio | 5.0-15.0 google.com |
| Condenser Temperature | 40-60 °C google.com |
Environmental Impact and Sustainability in Production
A key aspect of improving the environmental profile of this synthesis lies in process intensification and enhanced safety measures. The development of automated continuous manufacturing processes represents a significant step forward. researchgate.net By containing the highly corrosive reaction mixture within a closed-loop system of reactors and pumps, the risk of operator exposure and accidental release is substantially reduced. researchgate.net Furthermore, precise, automated control over reaction parameters can lead to higher yields and reduced byproduct formation, which in turn decreases the volume of waste generated. researchgate.net
While specific "green" alternatives to the chlorosulfonation of diphenyl ether are not prominently detailed in the researched literature, the principles of green chemistry suggest that future efforts would focus on several key areas. These include:
Atom Economy: Developing synthetic routes that more efficiently incorporate the atoms of the reactants into the final product, thus reducing waste.
Safer Reagents: Investigating less hazardous alternatives to chlorosulfonic acid and thionyl chloride that can perform the same chemical transformation.
Waste Valorization: Developing methods to recover and reuse or find applications for the byproducts of the reaction, turning a waste stream into a valuable resource.
The move towards continuous manufacturing platforms is a promising trend that addresses both economic and environmental aspects of production, enhancing safety and efficiency while reducing the potential for negative environmental impact. researchgate.net
Reactivity and Reaction Mechanisms of Bis 4 Chlorosulfonylphenyl Ether
Electrophilic and Nucleophilic Character of the Sulfonyl Chloride Groups
The sulfonyl chloride group (-SO₂Cl) is a powerful electrophile, primarily due to the electron-withdrawing nature of the oxygen and chlorine atoms attached to the sulfur atom. This renders the sulfur atom highly susceptible to attack by nucleophiles. The reactivity of the sulfonyl chloride groups in bis(4-chlorosulfonylphenyl) ether is central to its chemical behavior, particularly in nucleophilic substitution reactions.
Nucleophilic Substitution Reactions for Sulfonamide Formation
The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental method for the synthesis of sulfonamides. ijarsct.co.in This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in a wide array of therapeutic agents. ijarsct.co.in
This compound readily reacts with compounds containing active hydrogen atoms, such as amines, to form bis-sulfonamide derivatives. researchgate.net These reactions typically proceed in the presence of a base to neutralize the hydrochloric acid byproduct. The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a sulfur-nitrogen bond.
A sustainable and scalable protocol for synthesizing variously functionalized sulfonamides from amines and sulfonyl chlorides has been developed using environmentally friendly and reusable deep eutectic solvents. researchgate.net
The dual reactivity of this compound allows for the synthesis of a diverse range of sulfonamide derivatives. By reacting it with various primary and secondary amines, a multitude of bis-sulfonamides can be produced. ijarsct.co.innih.gov This versatility has been exploited in the development of new materials and pharmaceutical compounds. For instance, novel sulfonamide derivatives of epipodophyllotoxin (B191179) have been synthesized and evaluated for their biological activity. nih.gov The synthesis often involves the condensation reaction between the sulfonyl chloride and an amino group-containing drug or molecule. ijarsct.co.in
| Reactant | Product | Reaction Type | Reference |
| This compound and primary/secondary amines | Bis-sulfonamide derivatives | Nucleophilic Substitution | researchgate.net |
| Sulfonyl chlorides and amines | Sulfonamides | Nucleophilic Substitution | ijarsct.co.in |
| 4'-O-demethyl-4-desoxypodophyllotoxin and sulfonyl chlorides | 4β-substituted sulfonamide derivatives | Nucleophilic Substitution | nih.gov |
Reactivity with Nucleophiles (Alcohols, Amines)
Beyond amines, the sulfonyl chloride groups of this compound can react with other nucleophiles, such as alcohols. The reaction with alcohols leads to the formation of sulfonate esters. The reactivity of alcohols generally decreases with increasing molecular weight. researchgate.net These reactions are another example of nucleophilic substitution at the sulfonyl sulfur. The general reactivity order for nucleophilic attack on the sulfonyl chloride is consistent with the principles of nucleophilicity, with amines being generally more reactive than alcohols.
Aromatic System Reactivity
The benzene (B151609) rings in this compound are deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effect of the sulfonyl chloride groups.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the initial attack of an electrophile by the aromatic ring, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate of EAS is significantly influenced by the nature of the substituents already present on the aromatic ring. masterorganicchemistry.com
Influence of Electron-Withdrawing Groups on Aromatic Reactivity
The reactivity of the aromatic rings in this compound is significantly influenced by the presence of the two chlorosulfonyl (-SO₂Cl) groups. These groups are potent electron-withdrawing groups (EWGs), which decrease the electron density of the benzene rings. This deactivation makes the aromatic system less susceptible to electrophilic aromatic substitution reactions. wikipedia.org
The deactivating nature of EWGs like the chlorosulfonyl group stems from their ability to pull electron density away from the π system of the aromatic ring. wikipedia.org This reduction in nucleophilicity makes the ring less attractive to incoming electrophiles. Consequently, reactions that typically proceed readily with unsubstituted benzene or activated benzene rings require more forcing conditions when attempted with this compound.
Furthermore, electron-withdrawing groups act as meta-directors for electrophilic aromatic substitution (with the exception of halogens). wikipedia.org This means that any incoming electrophile will preferentially add to the positions meta to the existing sulfonyl chloride groups. This directive effect is a consequence of the deactivation of the ortho and para positions being more pronounced than the deactivation of the meta position.
The interplay of these electronic effects is crucial in understanding the chemical behavior of this compound and predicting the outcomes of its reactions. For instance, in reactions where the sulfonyl chloride groups are the primary reactive sites, their electron-withdrawing nature enhances the electrophilicity of the sulfur atom, making it susceptible to nucleophilic attack.
Polymerization Reactions Initiated or Participated by this compound
This compound is a key monomer and crosslinking agent in the synthesis of various high-performance polymers. Its bifunctional nature, possessing two reactive chlorosulfonyl groups, allows it to participate in polymerization reactions, leading to the formation of robust and thermally stable materials. guidechem.com
As a crosslinking agent, this compound plays a crucial role in enhancing the mechanical properties and thermal stability of various polymer systems. guidechem.com The mechanism involves the reaction of its two chlorosulfonyl groups with suitable functional groups on polymer chains, such as amines or hydroxyls, to form stable sulfonamide or sulfonate ester linkages, respectively. This process creates a three-dimensional network structure, which restricts the movement of polymer chains, thereby increasing the material's rigidity, strength, and resistance to heat and solvents. guidechem.com
The degree of crosslinking can be controlled by adjusting the amount of this compound added to the polymer matrix. This allows for the tailoring of the final material's properties to suit specific applications. For example, in the context of adhesives and coatings, it can improve adhesion and durability.
This compound is a vital building block for a class of high-performance engineering plastics known as polyaryletherketones (PAEKs) and polyarylethersulfones (PAES). These materials are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for demanding applications in aerospace, automotive, and medical industries.
In the synthesis of these polymers, this compound reacts with aromatic diols or other difunctional monomers in a nucleophilic aromatic substitution polycondensation reaction. The ether linkage in the monomer provides flexibility to the resulting polymer backbone, while the sulfonyl groups contribute to the high glass transition temperature and thermal stability.
The general reaction scheme involves the displacement of the chloride ions from the sulfonyl chloride groups by the nucleophilic phenoxide ions generated from the diol monomer. This step-growth polymerization process leads to the formation of long polymer chains with repeating ether and sulfonyl linkages.
Table 1: Examples of High-Performance Polymers Derived from this compound
| Polymer Family | General Repeating Unit Structure | Key Properties |
| Polyarylethersulfones (PAES) | -[Ar-SO₂-Ar-O]- | High thermal stability, excellent mechanical strength, good chemical resistance, inherent flame retardancy. |
| Polyaryletherketones (PAEK) | -[Ar-CO-Ar-O]- (often copolymerized) | Exceptional high-temperature performance, high strength and stiffness, excellent wear and fatigue resistance. |
Mechanistic Studies of Key Transformations
Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new materials. Modern computational and spectroscopic techniques have provided significant insights into these processes.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the reaction mechanisms of complex organic transformations. While specific DFT studies solely focused on this compound are not widely available in the public domain, the principles of DFT can be applied to understand its reactivity.
For instance, DFT calculations can be used to model the electronic structure of the molecule, confirming the electron-withdrawing nature of the chlorosulfonyl groups and their impact on the aromatic rings' reactivity. nih.gov These studies can predict the most likely sites for electrophilic and nucleophilic attack and calculate the activation energies for various reaction pathways.
In the context of polymerization, DFT could be employed to model the transition states of the nucleophilic aromatic substitution reaction, providing insights into the factors that influence the reaction rate and polymer chain growth. Such computational studies can help in the rational design of new monomers and polymerization catalysts for synthesizing advanced materials with tailored properties.
In-situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, are invaluable for monitoring the progress of reactions in real-time. researchgate.net By tracking the changes in the vibrational frequencies of functional groups, researchers can gain a deeper understanding of reaction kinetics and mechanisms.
In the polymerization reactions involving this compound, in-situ FTIR can be used to follow the disappearance of the characteristic S-Cl stretching vibration of the sulfonyl chloride group and the appearance of new bands corresponding to the formation of sulfonamide or sulfonate ester linkages. mdpi.com This allows for the precise determination of reaction endpoints and the optimization of process parameters like temperature and reaction time.
Furthermore, in-situ spectroscopy can help identify the formation of any transient intermediates or side products, providing a more complete picture of the reaction pathway. researchgate.net This information is critical for ensuring the purity and desired properties of the final polymer product.
Derivatives and Functionalization Strategies
Synthesis of Functional Aromatic Multisulfonyl Chlorides
The strategic modification of bis(4-chlorosulfonylphenyl) ether and related structures enables the synthesis of a range of functional aromatic multisulfonyl chlorides. These compounds, bearing multiple sulfonyl chloride groups, are valuable as initiators in polymerization reactions and as precursors for more complex molecular architectures. nih.gov
A notable class of derivatives includes those incorporating both acetophenone (B1666503) and sulfonyl chloride functionalities. The synthesis of compounds such as 3,5-bis[4-(chlorosulfonyl)phenyl]-1-acetophenone, 3,5-bis(chlorosulfonyl)-1-acetophenone, and 3,5-bis(4-(chlorosulfonyl)phenyloxy)-1-acetophenone has been achieved through multi-step reaction sequences. nih.govacs.orgkaust.edu.sa A key step in these syntheses is the quantitative oxidative chlorination of precursor molecules where the sulfonyl chloride group is masked, for example, as an S-(aryl)-N,N'-diethylthiocarbamate, or an alkyl- or benzyl (B1604629) thiophenyl group. nih.govkaust.edu.sa This approach allows for the introduction of the reactive sulfonyl chloride groups at a late stage in the synthesis, preserving other sensitive functionalities within the molecule.
Table 1: Examples of Acetophenone-Containing Bis(sulfonyl chlorides)
| Compound Name | Chemical Structure | Reference |
|---|---|---|
| 3,5-bis[4-(chlorosulfonyl)phenyl]-1-acetophenone | nih.gov, acs.org, kaust.edu.sa | |
| 3,5-bis(chlorosulfonyl)-1-acetophenone | nih.gov, acs.org, kaust.edu.sa | |
| 3,5-bis(4-(chlorosulfonyl)phenyloxy)-1-acetophenone | nih.gov, acs.org, kaust.edu.sa |
The synthesis of aromatic compounds containing three sulfonyl chloride groups has also been explored. A notable example is 1,1,1-tris(4-chlorosulfonylphenyl)ethane, which is synthesized through a related sequence of reactions involving the chlorosulfonation of a suitable precursor. nih.govacs.orgkaust.edu.sa These trisulfonyl chloride derivatives serve as important initiators for creating star-shaped polymers through living radical polymerization. cmu.edu The design of such multifunctional initiators is crucial for achieving quantitative and rapid initiation from multiple sites, leading to well-defined polymer architectures. cmu.edu
Formation of Sulfonate and Sulfonamide Compounds
The highly reactive sulfonyl chloride groups of this compound readily undergo nucleophilic substitution with a variety of nucleophiles, leading to the formation of stable sulfonate and sulfonamide linkages.
Reaction with alcohols or phenols in the presence of a base yields the corresponding sulfonate esters. This transformation is a common strategy for linking the bis(phenyl) ether core to other molecular fragments. Similarly, reaction with primary or secondary amines affords sulfonamides. This robust reaction is widely employed in medicinal chemistry and materials science to construct complex molecules. nih.gov The formation of sulfonamides from primary sulfonamides can be facilitated by activating agents like pyrylium (B1242799) salts, which convert the unreactive sulfonamide into a highly electrophilic sulfonyl chloride in situ. nih.gov
Incorporation into Hybrid Organic-Inorganic Materials
The functionalization of inorganic materials with organic moieties containing sulfonic acid groups is a powerful strategy for creating hybrid materials with unique catalytic and adsorptive properties. mdpi.comrsc.orgresearchgate.net this compound and its derivatives are valuable precursors in this context.
The sulfonyl chloride groups of compounds like this compound can be hydrolyzed to sulfonic acid groups. This property is exploited to functionalize the surfaces of inorganic solids such as silica (B1680970) and zeolites. nih.govnih.gov These sulfonic acid-functionalized materials act as strong solid acid catalysts. researchgate.net
One approach involves the use of organosilane precursors that already contain the chlorosulfonylphenyl group, such as 2-(4-chlorosulfonylphenyl)ethyltrimethoxysilane. nih.govnih.gov This precursor can be directly grafted onto the surface of silica or zeolites. Subsequent hydrolysis of the chlorosulfonyl group generates the desired sulfonic acid functionality. researchgate.net Alternatively, aryl groups can be first attached to the silica surface, followed by a chlorosulfonation or sulfonation step to introduce the acidic sites. rsc.org
The resulting materials exhibit high acidity and have been successfully employed as catalysts in various organic transformations, including etherification and condensation reactions. nih.govnih.govresearchgate.netresearchgate.net The textural properties of the support material, such as the pore size and surface area of zeolites like HY and HZSM-5, play a significant role in the catalytic activity of the final functionalized material. nih.gov
Mesoporous silica materials, such as MCM-41 and SBA-15, with their high surface areas and ordered pore structures, are excellent supports for catalytic applications. researchgate.netmdpi.commdpi.comresearchgate.net The functionalization of these materials with sulfonic acid groups enhances their catalytic performance. researchgate.net
The synthesis of sulfonic acid-functionalized mesoporous silica can be achieved through post-synthesis grafting or co-condensation methods. researchgate.netmdpi.com In the post-synthesis approach, the pre-synthesized mesoporous silica is reacted with an organosilane containing a precursor to the sulfonic acid group, such as 3-mercaptopropyltrimethoxysilane. The attached thiol groups are then oxidized to sulfonic acid groups. researchgate.net
In the co-condensation method, the silica precursor (e.g., tetraethylorthosilicate) is co-condensed with an organosilane precursor in the presence of a structure-directing agent. researchgate.net For instance, 2-(4-chlorosulfonyl-phenyl)ethyltriethoxysilane can be used as the organosilane precursor, which upon hydrolysis of the chlorosulfonyl group in situ, leads to the direct incorporation of sulfonic acid groups into the silica framework. researchgate.net These functionalized mesoporous silicas have proven to be highly efficient catalysts for reactions like the synthesis of bisphenol-A. researchgate.netresearchgate.netresearchgate.net
Discrepancies Identified Between Outline and Scientific Literature
An in-depth review of scientific and patent literature reveals that the chemical compound This compound is not directly utilized in the applications specified by the provided outline. The functions described—namely the functionalization of zeolites, aluminophosphates, and silica filter media—are attributed to different, though structurally related, silane (B1218182) compounds.
This compound is primarily documented as a monomer in polymerization reactions. It is a key building block for creating high-performance polymers, such as sulfonated poly(arylene ether sulfone)s (SPAES). These resulting polymers are then used to manufacture items like proton exchange membranes for fuel cells. The properties of these membranes, including their acidity and hydrophobicity, are derived from the chemical structure of the monomer, but the monomer itself is not directly applied to modify surfaces like zeolites or silica filters.
The specific applications detailed in the user's outline are associated with the following compounds:
Sulfonic Acid Functionalization of Zeolites: Research literature indicates that silane coupling agents, such as 2-(4-chlorosulfonylphenyl)ethyltrimethoxysilane , are used for this purpose. This molecule contains the chlorosulfonylphenyl group but also a trimethoxysilane (B1233946) group that allows it to bond covalently to the surface of materials like zeolites.
Silane-Treated Silica Filter Media: Patent documents specify the use of silanes like 2-(4-chlorosulfonylphenyl)-ethyltrichlorosilane to impart a sulfonate functional group to silica filter media. google.com
Given the strict requirement to generate scientifically accurate content that adheres solely to the provided outline, it is not possible to produce the requested article. The fundamental premise of the outline—that "this compound" is used for these direct applications—is not supported by the available evidence. Proceeding would necessitate presenting inaccurate information, which contravenes the core instructions of the request.
Therefore, no article content can be generated for the specified sections and subsections.
Advanced Applications in Material Science and Engineering
High-Performance Engineering Plastics
Bis(4-chlorosulfonylphenyl) ether serves as a crucial building block in the synthesis of high-performance engineering plastics. These materials are characterized by their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, automotive, and electronics industries. The incorporation of the sulfonyl and ether linkages from the monomer into the polymer backbone contributes to these enhanced properties.
Functional Polymers with Enhanced Properties
The versatility of this compound allows for the creation of functional polymers with tailored properties. By reacting the chlorosulfonyl groups with various other monomers, polymers with specific functionalities can be synthesized.
The presence of the aromatic rings and the sulfonyl groups in polymers derived from this compound significantly enhances their thermal stability. These polymers exhibit high glass transition temperatures (Tg), which is the temperature at which they transition from a rigid, glassy state to a more flexible, rubbery state. This high Tg allows the materials to maintain their structural integrity and mechanical properties at elevated temperatures.
The rigid nature of the polymer chains also contributes to their excellent mechanical properties, including high tensile strength and modulus. The table below summarizes the thermal and mechanical properties of a poly(ether imide) synthesized using a derivative of this compound.
| Property | Value |
| Glass Transition Temp (Tg) | 217 °C |
| Tensile Strength | 105 MPa |
| Tensile Modulus | 3.2 GPa |
| Elongation at Break | 60% |
Table 1: Thermal and Mechanical Properties of a Poly(ether imide)
This compound is a key monomer in the synthesis of poly(ether imide)s (PEIs), a class of amorphous thermoplastic polymers known for their high performance. The synthesis typically involves the reaction of a diamine with a dianhydride derived from this compound. The resulting PEIs possess a combination of high strength, stiffness, and thermal stability, along with good processability. murraystate.edu
The introduction of flexible ether linkages and rigid imide rings into the polymer backbone results in materials with a unique balance of properties. researchgate.net The solubility of these PEIs can be tailored by introducing bulky substituents or by copolymerization with other monomers, which helps in their processing and application. researchgate.net Research has shown that the specific linkage position on the phthalimide (B116566) unit (3,3'- vs. 4,4'-) can influence the glass transition temperature and permeability of the resulting PEI. murraystate.edu
| Dianhydride Monomer | Diamine Monomer | Inherent Viscosity (dL/g) | Glass Transition Temp (Tg) (°C) |
| 4,4'-Oxydiphthalic anhydride (B1165640) (ODPA) | 4,4'-Oxydianiline (ODA) | 0.92 | 277 |
| 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | 4,4'-Oxydianiline (ODA) | 0.98 | 295 |
| Pyromellitic dianhydride (PMDA) | 4,4'-Oxydianiline (ODA) | 1.25 | 385 |
Table 2: Properties of Poly(ether imide)s Synthesized from Various Monomers
Composite Materials Development
The application of this compound extends to the development of advanced composite materials, where it is used to create the polymer matrix.
Sulfonated polymers derived from monomers like this compound are extensively researched for their use in proton exchange membranes (PEMs) for fuel cells. rsc.org These sulfonated polymers, when used to create organic-inorganic composite membranes, exhibit improved thermal stability and proton conductivity. rsc.org The incorporation of inorganic fillers, such as silica (B1680970), into the sulfonated polymer matrix helps to control the membrane's properties, including its dimensional stability and water uptake, which are crucial for efficient fuel cell operation. mdpi.comresearchgate.net The acid-base interactions between the sulfonic acid groups of the polymer and basic functional groups on the inorganic filler can create well-connected hydrophilic channels, further enhancing proton transport. researchgate.net
While direct research on nanocomposites with encapsulated nanoparticles using this compound is limited, the functional groups present in its derivatives offer potential for such applications. The sulfonyl groups can act as anchoring sites for the in-situ generation or stabilization of nanoparticles within the polymer matrix. This approach can lead to the development of nanocomposites with tailored optical, electronic, or catalytic properties. The strong interaction between the polymer matrix and the encapsulated nanoparticles can lead to enhanced mechanical properties and thermal stability of the resulting nanocomposite material.
Catalysis and Catalytic Materials
This compound, also known as 4,4'-oxybis(benzenesulfonyl chloride), serves as a fundamental building block in the synthesis of advanced catalytic materials. Its utility stems from the two highly reactive chlorosulfonyl (-SO₂Cl) groups. guidechem.comnih.gov These functional groups can readily react with various nucleophiles, allowing the molecule to be used as a potent sulfonating agent or as a monomer for creating functional polymers. guidechem.com
In material science, this reactivity is harnessed to create heterogeneous solid acid catalysts. The compound can be covalently bonded to the surface of inert supports, such as silica or other polymers, a process known as surface modification or functionalization. guidechem.com This process transforms the inert material into a solid acid catalyst by introducing sulfonic acid groups (-SO₃H) after hydrolysis of the sulfonyl chloride. Alternatively, this compound can be used in polymerization reactions to create sulfonated polymers, such as poly(arylene ether sulfone)s, where the sulfonic acid groups are integral to the polymer backbone. rsc.org These resulting materials, whether surface-functionalized supports or sulfonated polymers, possess strong Brønsted acid sites, making them effective catalysts for a variety of acid-catalyzed organic transformations. mdpi.com
Acid-Catalyzed Reactions, e.g., Etherification of Glycerol (B35011)
Catalysts derived from this compound are particularly relevant for acid-catalyzed reactions such as the etherification of glycerol. Glycerol, a byproduct of biodiesel production, can be upgraded into valuable fuel additives like mono-, di-, and tri-tert-butyl ethers (h-GTBE) through etherification with alcohols like tert-butanol. nih.govchemicalbook.com Solid acid catalysts featuring sulfonic acid groups are highly effective for this conversion.
The catalytic performance is directly linked to the density and accessibility of the sulfonic acid sites. Materials prepared using this compound can be designed to have a high concentration of these active sites. Research on various sulfonic acid catalysts, such as sulfonated carbons and functionalized silicas, demonstrates the principles applicable to catalysts derived from this ether. Key factors influencing the reaction include the catalyst's surface area, pore volume, and total acidity. chemicalbook.com For instance, in the etherification of glycerol with isobutylene, a complete glycerol conversion can be achieved, yielding a high selectivity towards the desired di- and tri-tert-butylglycerols (DTBGs and TTBG). rsc.org
The table below summarizes typical findings from studies on glycerol etherification using sulfonic acid-based catalysts, which are analogous to the catalysts that can be synthesized from this compound.
| Catalyst Type | Reactants | Temperature (K) | Time (h) | Glycerol Conversion (%) | Selectivity to Di- & Tri-ethers (%) |
| Sulfonated Peanut Shell | Glycerol, Isobutylene | 343 | 2 | 100 | 92.1 (DTBG + TTBG) |
| Sulfonic Silica (Cat-1) | Glycerol, tert-Butyl alcohol | 393 (Microwave) | 0.5 | ~98 | ~25 (h-GTBE) |
| Sulfonic Silica (Cat-6) | Glycerol, tert-Butyl alcohol | 393 (Microwave) | 0.5 | ~98 | ~25 (h-GTBE) |
This table is generated based on data from similar sulfonic acid catalysts to illustrate the potential performance of catalysts derived from this compound. rsc.orgchemicalbook.com
Microwave-Assisted Synthesis in Catalytic Processes
Microwave irradiation is a modern technique that significantly enhances both the synthesis of catalytic materials and the catalytic reactions they facilitate. sigmaaldrich.com The preparation of catalysts, for example, by grafting this compound onto a silica support, can be accelerated under microwave heating. This method often leads to materials with higher crystallinity and specific surface area compared to those synthesized via conventional heating, in a fraction of the time.
In the context of catalytic applications like glycerol etherification, microwave assistance offers notable advantages, including rapid heating, significantly reduced reaction times, and often, improved yields and selectivity. chemicalbook.comsigmaaldrich.com For example, the etherification of glycerol with tert-butyl alcohol over sulfonic acid catalysts can achieve near-total conversion in just 30 minutes under microwave irradiation. chemicalbook.com This efficiency is attributed to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to localized and rapid heating that can accelerate the catalytic process. The use of microwave-assisted processes represents a sustainable and efficient approach in green chemistry. nih.gov
Design of Bifunctional Heterogeneous Catalysts
The molecular structure of this compound provides a versatile platform for the design of bifunctional heterogeneous catalysts. These advanced materials possess two distinct types of active sites, enabling them to catalyze multiple reaction steps in a single pot.
A bifunctional catalyst can be engineered by functionalizing a support material with sulfonic acid groups derived from this compound, which serve as the acid sites. Concurrently, a second functional group can be introduced onto the same support. For example, a support could be co-functionalized with both sulfonic acid groups and thiol (-SH) groups. mdpi.com In such a design, the sulfonic acid function could catalyze an acid-dependent reaction (like dehydration), while the thiol group could act as a promoter for a different transformation (like isomerization or conversion). mdpi.com This approach allows for the creation of highly specialized catalysts tailored for specific multi-step chemical syntheses, improving efficiency and reducing the need for intermediate separation steps.
Regioselective Reactions, e.g., Bisphenol-A Synthesis
The synthesis of bisphenols, particularly Bisphenol-A (BPA), is a critical industrial process that relies on the acid-catalyzed condensation of a ketone (acetone) with a phenol (B47542). The regioselectivity of this reaction, which dictates the formation of the desired p,p'-BPA isomer over other isomers like o,p'-BPA, is of paramount importance as it influences the properties of end-products like polycarbonates.
Solid acid catalysts, including sulfonated polymers and resins like those that can be prepared from this compound, are widely used to drive this reaction. Research has shown that the acid strength of the catalyst plays a crucial role in determining the regioselectivity. Catalysts with higher acid strength tend to favor the formation of the desired p,p'-isomer. mdpi.com Sulfonated materials derived from this compound can provide the strong acidity necessary for high activity and selectivity. Various solid acid catalysts have been investigated for BPA synthesis, demonstrating the feasibility of achieving high yields and selectivities with heterogeneous systems.
The table below shows the performance of different acid catalysts in the synthesis of bisphenols, highlighting the influence of the catalyst on reaction outcomes.
| Catalyst | Phenol:Ketone Ratio | Temperature (°C) | Yield of Bisphenols (%) | p,p'/o,p' Isomer Ratio |
| Nafion NR50 | 14:1 | 80 | 84 | 11.8 |
| Amberlyst-15 | 7:1 | 60 | 66 | 9.0 |
| Trifluoromethanesulfonic acid (TFSA) | 7:1 | 60 | 79 | 24.1 |
This table is based on data for the synthesis of bisphenols from phenol and 2,3-pentanedione, illustrating the principles of regioselectivity in acid catalysis relevant to BPA synthesis. mdpi.com
Emerging Research Areas and Future Directions
Role in Medicinal Chemistry and Drug Molecule Synthesis
Bis(4-chlorosulfonylphenyl) ether serves as a crucial intermediate in the synthesis of new chemical entities with potential therapeutic applications. Its utility stems from the reactivity of its sulfonyl chloride groups, which are excellent electrophiles.
The primary role of this compound in drug design is to introduce the bis(phenyl) ether sulfonyl scaffold into a target molecule. The sulfonyl chloride moieties readily react with primary and secondary amines to form stable sulfonamide linkages. This reaction is fundamental to medicinal chemistry for several reasons:
Structural Scaffolding: The diphenyl ether core provides a semi-rigid, V-shaped linker that can appropriately position other pharmacophoric groups in three-dimensional space to optimize binding with biological targets like enzymes or receptors.
Formation of Bioactive Moieties: The sulfonamide group itself is a well-established pharmacophore found in a wide array of drugs, including antibacterial agents, diuretics, and anticonvulsants. By using this compound, two such groups can be introduced, potentially allowing for interaction with two sites on a single target or even bridging two different protein targets.
Modulation of Physicochemical Properties: The introduction of the sulfonyl group can alter a molecule's solubility, polarity, and ability to form hydrogen bonds, which are critical parameters for its absorption, distribution, metabolism, and excretion (ADME) profile.
As a bifunctional intermediate, this compound allows for the synthesis of symmetrical or unsymmetrical molecules with potential pharmacological activity. guidechem.comchemicalbook.com It is particularly useful in creating larger molecules where two separate amine-containing fragments are linked to the central diphenyl ether core. This approach is explored in the development of:
Antimicrobial and Antiviral Agents: The compound is used in the fabrication of pharmaceutical agents aimed at combating infections. Its structure allows for the creation of molecules that may disrupt the proliferation of pathogens.
Dimeric Drugs: There is growing interest in developing dimeric drugs that can bind to a target with higher affinity and selectivity. This compound is an ideal starting material for creating such dimers by reacting it with two equivalents of a chosen drug or pharmacophore that contains a nucleophilic handle (e.g., an amine).
Combinatorial Libraries: In drug discovery, the compound can be used as a scaffold to create libraries of related compounds. By reacting it with a diverse set of amines, a large number of unique molecules can be rapidly synthesized and screened for biological activity.
| Property | Value |
| IUPAC Name | 4-(4-chlorosulfonylphenoxy)benzenesulfonyl chloride |
| CAS Number | 121-63-1 |
| Molecular Formula | C₁₂H₈Cl₂O₅S₂ |
| Molecular Weight | 367.22 g/mol |
| Melting Point | 124-127°C |
| Appearance | White to off-white solid |
Application in Agrochemical Development (Herbicides and Pesticides)
In the field of agrochemicals, the core challenge is to develop agents that are highly effective against specific pests or weeds while having minimal impact on the environment and non-target organisms. The structural attributes of this compound make it a candidate for the synthesis of novel agrochemicals. sigmaaldrich.com While specific, commercialized examples are not prevalent in public literature, its potential lies in its function as a linker or scaffold. For instance, it can be used to synthesize new derivatives of existing herbicides or pesticides. A common strategy in agrochemical research is the modification of a known active molecule to enhance its efficacy or alter its properties. The two sulfonyl chloride groups on this compound allow for the coupling of two molecules of an active substance, potentially leading to new compounds with improved performance profiles.
Development of Advanced Separation Technologies
Research into advanced materials for separation processes, such as water purification and chemical isolation, is a critical area of development. This compound serves as a key monomer in the synthesis of high-performance polymers for these applications. Specifically, it is an intermediate in the production of polyarylsulfones.
Recent studies have focused on the development of sulfonated poly(arylene ether sulfone) membranes for water desalination via reverse osmosis. vt.edu These membranes are seen as a potential alternative to the current state-of-the-art thin-film polyamide membranes. vt.edu The process involves synthesizing the poly(arylene ether sulfone) polymer and then performing a post-sulfonation reaction to introduce sulfonic acid groups. This strategic placement of ionic groups on the polymer backbone is crucial for the membrane's water transport properties. vt.edu These advanced membranes exhibit high chemical resistance and are being optimized for the selective removal of ions from water, addressing global challenges in water scarcity. vt.edu
Exploration in Optoelectronic and Electronic Materials
The demand for robust materials with high thermal stability and specific electronic properties is ever-increasing in the electronics industry. Polymers derived from this compound, such as polyarylsulfones, are being explored for these applications. These polymers are known for their excellent mechanical strength, high-temperature resistance, and chemical inertness, making them suitable for use as:
Dielectric Materials: Their insulating properties are valuable for manufacturing components in microelectronics.
Substrates and Casings: Their physical robustness makes them candidates for protective coatings and structural components in electronic devices.
Organic Light-Emitting Diode (OLED) Materials: The compound is listed as a material for OLED applications, likely as a building block for host materials or charge-transport layers that require high thermal stability. chemicalbook.com
Furthermore, the reactive nature of the sulfonyl chloride groups allows for the functionalization of surfaces. guidechem.com This can be used to covalently bond a layer of the material onto a substrate, such as a silicon wafer or an electrode, to modify its surface properties for advanced electronic applications. guidechem.com
Novel Catalyst Design and Sustainable Chemical Processes
The development of sustainable chemical processes often relies on the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused. This compound is an emerging precursor for the design of such catalysts.
The sulfonyl chloride groups can be chemically converted (e.g., through hydrolysis) into sulfonic acid (-SO₃H) groups. When this compound is used to create a polymer, these sulfonic acid groups can be anchored to the polymer backbone. The resulting sulfonated polymer acts as a solid acid catalyst. These materials are highly valued in green chemistry because they can replace corrosive and difficult-to-handle liquid acids like sulfuric acid in a variety of organic reactions, such as esterifications and alkylations. This approach simplifies product purification, minimizes waste, and allows for the catalyst to be recycled, aligning with the principles of sustainable manufacturing.
Patents and Commercial Applications
The chemical compound this compound holds significance in various industrial and research sectors, primarily owing to its role as a versatile intermediate in the synthesis of specialized polymers and other organic compounds. Its commercial availability and patented applications underscore its utility in the development of high-performance materials.
Patented Applications
A review of patent literature reveals that this compound is a key component in the synthesis of advanced polymers. For instance, it is utilized as a monomer in the production of polyarylsulfones. These polymers are known for their exceptional thermal stability and chemical resistance, making them suitable for demanding applications in aerospace, automotive, and medical industries.
Patents also describe the use of chlorinated diphenyl ethers, a class of compounds to which this compound belongs, as chemical intermediates in the pharmaceutical and crop protection industries. google.com While specific examples directly citing this compound in these particular applications are less common in the public domain, the broader patent landscape for related structures suggests its potential utility in these areas. The fundamental reactivity of the chlorosulfonyl groups allows for the creation of diverse molecular architectures, a desirable feature in the design of new bioactive molecules and agrochemicals.
Furthermore, processes for preparing chlorinated diphenyl ethers have been patented, highlighting the industrial importance of this class of compounds. google.com These patents often focus on improving reaction yields, controlling reaction conditions, and reducing reaction times, which are all critical factors for commercially viable production. google.com
Commercial Applications
The primary commercial application of this compound is as a monomer and a chemical intermediate. It serves as a crucial building block for high-performance polymers such as poly(ether ether ketone) (PEEK) and other polyaryletherketones (PAEKs). The synthesis of these polymers often involves the reaction of this compound with other aromatic compounds. The resulting polymers exhibit a combination of high-temperature stability, mechanical strength, and resistance to harsh chemical environments.
Beyond high-performance polymers, this compound is also used as an intermediate for blowing agents for rubber and resins. chemicalbook.com In this context, it is converted into its dihydrazide derivative, which then functions as a foaming agent in the production of cellular rubber and plastic materials.
The compound is also noted for its application in the biomedical industry, where it is utilized in the fabrication of pharmaceutical agents with antimicrobial and antiviral properties. Its ability to disrupt the proliferation of pathogens makes it a valuable component in the development of new therapeutic interventions.
Several chemical suppliers offer this compound, indicating its established use in various manufacturing and research and development activities. chemicalbook.comechemi.com It is typically sold in solid form, as a white to off-white powder or crystal, with purities often exceeding 97%. chemsrc.com
Q & A
Q. What are the established synthetic routes for Bis(4-chlorosulfonylphenyl) ether, and how can purity be validated?
this compound (CAS 121-63-1) is synthesized via sulfonation and chlorination of diphenyl ether derivatives. A common method involves reacting 4-chlorosulfonylphenol with a suitable coupling agent under anhydrous conditions . Purity validation requires high-performance liquid chromatography (HPLC) paired with mass spectrometry to detect impurities like residual sulfonic acids or unreacted intermediates. Melting point analysis (124–127°C) and nuclear magnetic resonance (NMR) spectroscopy (e.g., confirming sulfonyl chloride peaks at ~138 ppm for sulfur in environments) are critical for structural verification .
Q. What analytical techniques are recommended for characterizing this compound in complex matrices?
For environmental or reaction mixtures, gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., using methanol to stabilize sulfonyl chloride groups) is effective. Fourier-transform infrared spectroscopy (FTIR) can identify sulfonyl chloride vibrations at 1170–1370 cm and 540–590 cm . X-ray crystallography is less common due to the compound’s hygroscopic nature but may resolve structural ambiguities in controlled environments .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, identifying energy barriers for sulfonation and chlorination steps. Tools like Gaussian or ORCA simulate intermediates, reducing trial-and-error experimentation . For example, ICReDD’s reaction path search methods combine computational and experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) for maximizing yield .
Q. What experimental strategies resolve contradictions in reported physicochemical properties (e.g., melting point variability)?
Discrepancies in melting points (e.g., 124–127°C vs. >126°C ) may stem from polymorphic forms or impurities. Differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5°C/min) can distinguish polymorphs. Recrystallization in solvents like dichloromethane/hexane mixtures followed by thermogravimetric analysis (TGA) ensures thermal stability assessments . Cross-validate results with peer-reviewed databases like NIST Standard Reference Data .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
The sulfonyl chloride groups are highly electrophilic, facilitating nucleophilic attack by amines or alcohols. Kinetic studies (e.g., stopped-flow UV-Vis spectroscopy) reveal second-order dependence on nucleophile concentration. Computational models suggest that steric hindrance from the ether linkage slows reactivity compared to monosubstituted analogs . For example, in synthesizing OBSH blowing agents, hydrazine reacts preferentially at the sulfonyl chloride sites, requiring precise stoichiometry to avoid side reactions .
Q. How can factorial design improve the scalability of reactions involving this compound?
A factorial design evaluates critical variables (e.g., temperature, catalyst loading, solvent ratio). For instance, varying temperature (80–120°C) and solvent (toluene vs. DMF) in sulfonation reactions identifies interactions affecting yield. Response surface methodology (RSM) then optimizes conditions, reducing resource consumption . Orthogonal design matrices prioritize factors like reaction time and agitation speed for pilot-scale synthesis .
Q. What safety protocols are essential for handling this compound, given its toxicity profile?
The compound’s sulfonyl chloride groups release toxic HCl gas upon hydrolysis. Work under inert atmospheres (e.g., nitrogen gloveboxes) and use scrubbers for HCl neutralization. Personal protective equipment (PPE) must include acid-resistant gloves and full-face respirators. Emergency protocols for inhalation exposure include immediate oxygen administration and decontamination with sodium bicarbonate solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
